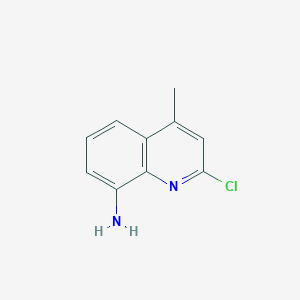2-Chloro-4-methylquinolin-8-amine
CAS No.: 697801-13-1
Cat. No.: VC8289230
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 697801-13-1 |
|---|---|
| Molecular Formula | C10H9ClN2 |
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | 2-chloro-4-methylquinolin-8-amine |
| Standard InChI | InChI=1S/C10H9ClN2/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,12H2,1H3 |
| Standard InChI Key | FJNGABMRDBDRQT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C=CC=C2N)Cl |
| Canonical SMILES | CC1=CC(=NC2=C1C=CC=C2N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted with:
-
A chlorine atom at position 2
-
A methyl group at position 4
-
A primary amine at position 8
This arrangement creates distinct electronic effects:
-
The electron-withdrawing chlorine at C2 increases ring electrophilicity, potentially enhancing reactivity in substitution reactions .
-
The methyl group at C4 introduces steric bulk while moderately donating electrons through hyperconjugation .
-
The C8 amine group enables hydrogen bonding and coordination chemistry, making the molecule suitable for ligand design .
Physicochemical Properties
Experimental data gaps are partially addressed through computational predictions and analog comparisons (Table 1):
Table 1: Comparative Properties of 2-Chloro-4-methylquinolin-8-amine and Related Compounds
Key observations:
-
The amine group increases polar surface area (PSA) by ~300% compared to the non-aminated analog, significantly improving water solubility .
-
The chloro substituent elevates LogP values, indicating enhanced lipophilicity for membrane permeability .
Synthetic Methodologies
Patent-Based Synthesis (CN102675201A)
A Chinese patent details the production of 2-methyl-8-aminoquinoline from o-nitrophenol, providing a template for adapting to the chloro derivative:
Step 1: Reduction of o-Nitrophenol
-
o-Nitrophenol → o-Aminophenol via catalytic hydrogenation (H₂/Pd-Al₂O₃) or chemical reduction (Na₂S) .
-
Reaction Conditions: 50–80°C, 2–4 hr, yields >85%.
Step 2: Cyclization to Quinoline Core
-
o-Aminophenol + Ketone (e.g., acetone) → Quinoline intermediate
-
Mechanism: Skraup-type reaction using glycerol and concentrated H₂SO₄ at 120–150°C .
-
Key Modification: Introducing chlorine via electrophilic substitution during cyclization (e.g., Cl₂ gas or N-chlorosuccinimide) .
Step 3: Amination at C8
-
Direct amination remains challenging due to steric hindrance from C4 methyl group.
-
Proposed Route: Ullmann coupling with ammonia under Cu catalysis at 150–200°C .
Alternative Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume